molecular formula C18H12N4O5S B2782907 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 865286-35-7

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No.: B2782907
CAS No.: 865286-35-7
M. Wt: 396.38
InChI Key: YAFGEKUUAWMIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold renowned in medicinal chemistry for its broad anticancer potential . This compound is of significant interest for oncology research, particularly as a potential inhibitor of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . The constitutive activation of STAT3 is a well-characterized phenomenon in a wide range of cancer cells, including breast cancer, lung cancer, prostate cancer, and leukemia, where it promotes cell proliferation and survival . By targeting and inhibiting STAT3 activation, this class of compounds can suppress the growth of malignant cells and induce apoptosis, presenting a promising therapeutic strategy . The 1,3,4-oxadiazole pharmacophore is a versatile structure known to interact with multiple biological targets. Researchers have developed 1,3,4-oxadiazole hybrids that demonstrate potent antiproliferative effects by inhibiting key enzymes and proteins crucial for cancer cell survival, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The structural motif of this reagent provides a valuable starting point for further structure-activity relationship (SAR) studies and anticancer drug discovery efforts. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O5S/c1-26-13-4-2-3-10(8-13)17-20-21-18(27-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGEKUUAWMIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological properties. The molecular formula is C16H14N4O4SC_{16}H_{14}N_{4}O_{4}S with a molecular weight of approximately 358.38 g/mol. The structural components include:

  • Oxadiazole Ring : Known for its role in various biological activities.
  • Nitro Group : Often associated with enhanced biological activity.
  • Benzothiophene Framework : Contributes to the compound's lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cell proliferation and survival pathways.
  • Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that regulate inflammation, potentially leading to anti-inflammatory effects.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated:

  • Cell Viability Reduction : In vitro assays using various cancer cell lines showed a decrease in cell viability at concentrations as low as 10 µM.
  • Apoptosis Induction : Flow cytometry analyses indicated that the compound triggers apoptosis in cancer cells, characterized by increased Annexin V binding.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12Apoptosis induction
MCF7 (Breast Cancer)15Cell cycle arrest
A549 (Lung Cancer)10Inhibition of proliferation

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been investigated:

  • Cytokine Inhibition : Studies showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound.
  • Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the oxadiazole and benzothiophene moieties have been explored:

  • Substituent Variations : Changing the position or type of substituents on the oxadiazole ring can enhance potency.
  • Nitro Group Positioning : The position of the nitro group significantly affects the compound's ability to induce apoptosis.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF7 xenograft models.
  • Inflammation Model : In an animal model of arthritis, administration of the compound led to decreased swelling and pain, supporting its use as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key structural and functional differences between the target compound and related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Activities References
N-(5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (Target) Benzo[b]thiophene + Oxadiazole - 5-Nitro on benzo[b]thiophene
- 3-Methoxyphenyl on oxadiazole
Limited direct data; inferred potential for antibacterial/antifungal activity
N-(4-(3-Fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 13) Thiophene + Thiazole - 5-Nitro on thiophene
- 3-Fluoro-4-methylphenyl on thiazole
Narrow-spectrum antibacterial activity; synthesized via carbodiimide coupling
N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) Thiophene + Thiazole - 5-Nitro on thiophene
- 3,4-Difluorophenyl on thiazole
High purity (99%+); antibacterial screening candidate
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide Thiophene + Oxadiazole - 5-Nitro on thiophene
- 4-Methoxyphenyl on oxadiazole
ChemSpider ID: 921122-86-3; structural analog with positional isomerism
N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide Benzo[b]thiophene - 5-Nitro on benzo[b]thiophene
- N-Methyl and N-phenyl groups
Commercial availability (CAS: 476309-44-1); no activity data reported
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8) Thiophene + Thiazole - Trifluoromethyl on thiophene
- 5-Methyl-4-phenyl on thiazole
Synthesized via HATU-mediated coupling; moderate yield (18%)

Key Observations :

Core Heterocycles :

  • The target compound uses a benzo[b]thiophene core, whereas analogs like Compounds 8, 11, and 13 employ thiophene or thiazole cores. Benzo[b]thiophene enhances aromaticity and may improve binding to hydrophobic enzyme pockets compared to simpler thiophenes .
  • The 1,3,4-oxadiazole ring in the target compound is less common in antibacterial agents than thiazole , which is prevalent in narrow-spectrum antibiotics (e.g., sulfathiazole derivatives) .

Substituent Effects :

  • Nitro Groups : Present in all listed compounds, the nitro group enhances electrophilicity and may facilitate interactions with bacterial nitroreductases .
  • Methoxy vs. Fluoro Substituents : The 3-methoxyphenyl group in the target compound offers electron-donating properties, contrasting with electron-withdrawing fluoro groups in Compounds 11 and 13. This difference could modulate solubility and target affinity .

Synthetic Yields and Purity :

  • Thiazole derivatives (e.g., Compound 11) often achieve higher purity (>99%) via commercial synthesis or optimized protocols, whereas oxadiazole-containing compounds may require more complex purification steps .

Biological Activity :

  • Thiazole-based nitrothiophenes (e.g., Compound 13) exhibit measurable antibacterial activity, while oxadiazole derivatives (including the target compound) lack direct efficacy data in the provided evidence. This gap suggests a need for targeted bioassays .

Q & A

Q. What are the optimal synthetic routes for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
  • Step 2 : Functionalization of the oxadiazole ring with a 3-methoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Introduction of the 5-nitrobenzo[b]thiophene-2-carboxamide moiety via amide coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .
    Key Conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, monitored by TLC/HPLC. Purification via column chromatography or recrystallization improves yield (reported ~60–75%) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H NMR confirms aromatic protons (δ 7.2–8.5 ppm for benzo[b]thiophene and oxadiazole rings) and methoxy groups (δ ~3.8 ppm). 13^{13}C NMR identifies carbonyl (δ ~165 ppm) and nitro group environments .
  • IR : Peaks at ~1520 cm1^{-1} (NO2_2 stretching) and ~1670 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the scaffold .

Q. What are common challenges in synthesizing this compound, and how can they be addressed?

  • Low Yields in Cyclization : Optimize reaction time and catalyst (e.g., use PCl5_5 or POCl3_3 for oxadiazole formation) .
  • Nitro Group Instability : Conduct reactions under inert atmospheres (N2_2/Ar) to prevent reduction or decomposition .
  • Purification Difficulties : Employ gradient elution in chromatography or mixed-solvent recrystallization (e.g., ethanol/water) .

Advanced Research Questions

Q. How does the electronic nature of the 3-methoxyphenyl substituent influence the compound’s reactivity and bioactivity?

The electron-donating methoxy group enhances the oxadiazole ring’s electron density, affecting:

  • Chemical Reactivity : Increased susceptibility to electrophilic substitution at the oxadiazole ring .
  • Biological Interactions : Improved binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) due to π-π stacking and H-bonding with the methoxy oxygen .
    Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can map electrostatic potential surfaces and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

  • Assay Variability : Standardize in vitro assays (e.g., IC50_{50} measurements against a defined cell line) and validate with positive controls .
  • Structural Confounders : Compare analogs (e.g., nitro vs. methoxy substitutions on benzo[b]thiophene) to isolate pharmacophore contributions .
  • Meta-Analysis : Use cheminformatics tools (e.g., Schrӧdinger’s QikProp) to correlate molecular descriptors (logP, PSA) with activity trends .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets like PARP1 or tankyrase, leveraging crystal structures (PDB: 5DS3) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions (e.g., hydrogen bonds with Asn869 in PARP1) .
  • ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., bioavailability score: 0.55; CNS permeability: low) .

Methodological Guidance for Experimental Design

Q. Designing SAR Studies for Nitrobenzo[b]thiophene Derivatives

  • Variable Substituents : Synthesize analogs with halogens (Cl, F), methyl, or cyano groups at the benzo[b]thiophene 5-position .
  • Assay Conditions : Test cytotoxicity (MTT assay) against HeLa and MCF-7 cells, with doxorubicin as a control. Measure IC50_{50} values in triplicate .
  • Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA to compare potency (p < 0.05 significance) .

Q. Resolving Synthetic Byproducts in Oxadiazole Formation

  • Byproduct Identification : LC-MS/MS detects intermediates (e.g., open-chain thioureas) .
  • Mitigation : Add molecular sieves to absorb H2_2O during cyclization or switch to microwave-assisted synthesis (30 min, 120°C) for cleaner reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.